molecular formula C14H18BFO3 B7954225 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester

4-Acetyl-2-fluorobenzeneboronic acid pinacol ester

Cat. No.: B7954225
M. Wt: 264.10 g/mol
InChI Key: QRPSPYZFNHVURF-UHFFFAOYSA-N
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Description

4-Acetyl-2-fluorobenzeneboronic acid pinacol ester is a high-purity organoboron compound supplied as a solid for research applications. This product is defined by Molecular Formula C14H18BFO3 and Molecular Weight 264.10 g/mol . As an aryl boronic acid ester, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its primary research value lies in its use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is fundamental in constructing complex organic molecules, including potential pharmaceutical agents. Boronic acid derivatives are considered privileged motifs in drug discovery due to their unique physicochemical properties and ability to interact with biological targets; they are found in several approved drugs as protease inhibitors and are used in the development of anticancer, antibacterial, and antiviral agents . The acetyl and fluorine substituents on the aromatic ring influence the compound's electronic properties and can be key for modifying selectivity and pharmacokinetic characteristics of lead molecules during optimization . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-9(17)10-6-7-11(12(16)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSPYZFNHVURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester typically involves the reaction of 4-acetyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions . The process involves the formation of a boronate ester linkage, which is facilitated by the removal of water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-fluorobenzeneboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-acetyl-2-fluorobenzeneboronic acid pinacol ester is as an intermediate in the synthesis of bioactive compounds. It plays a crucial role in the synthesis of:

  • 3-Dihydro-1,4-benzodiazepin-2(2H)-ones
  • 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones

These compounds are significant due to their pharmacological properties, including anxiolytic and sedative effects. The synthesis typically involves palladium-catalyzed cross-coupling reactions with imidoyl chlorides, showcasing the utility of boronic acids in medicinal chemistry .

Organic Synthesis and Material Science

In addition to pharmaceutical applications, this compound is utilized in various organic synthesis processes:

  • Formation of Aryl Compounds : It can be employed to synthesize aryl compounds through cross-coupling with various electrophiles.
  • Development of Novel Materials : The compound has potential applications in creating functionalized polymers and materials that require specific electronic or optical properties.

Catalytic Applications

Recent studies have highlighted the role of pinacol boronic esters, including this compound, in catalytic processes:

  • Catalytic Protodeboronation : This process allows for the selective removal of boron groups under mild conditions, facilitating further functionalization of organic molecules . Such transformations are valuable in streamlining synthetic pathways in complex molecule construction.

Analytical Chemistry

The compound is also relevant in analytical chemistry:

  • Chromatography : It serves as a standard or reference material in chromatographic techniques for analyzing other boronic acids and their derivatives.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisIntermediate for benzodiazepine derivatives; key in drug development.
Organic SynthesisUsed for aryl compound formation and polymer development.
Catalytic ProcessesInvolved in protodeboronation reactions for further functionalization.
Analytical ChemistryReference material for chromatography and mass spectrometry applications.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic ester group facilitates the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The acetyl (4-acetyl-2-fluoro) and nitro (4-nitro) groups enhance the electrophilicity of the boron atom, facilitating cross-coupling reactions .

Solubility and Stability

  • Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones . The acetyl and fluorine substituents in this compound likely reduce polarity, enhancing solubility in non-polar solvents.
  • Stability : The pinacol ester group protects the boronic acid from hydrolysis, making the compound stable under ambient conditions. However, electron-withdrawing groups (e.g., nitro, acetyl) may slightly reduce stability in aqueous environments compared to methyl-substituted analogs .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s acetyl and fluorine substituents enhance reactivity with aryl halides. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ due to its electron-deficient aromatic ring, a property shared with acetylated analogs .
  • Chemoselectivity : Controlled speciation studies demonstrate that substituents like acetyl and fluorine enable chemoselective coupling in the presence of other boronic esters, a critical advantage in iterative syntheses .

Biological Activity

4-Acetyl-2-fluorobenzeneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and an acetyl group, making it a candidate for various biological applications, particularly in drug development and organic synthesis.

  • Molecular Formula : C₁₄H₁₈BFO₃
  • Molecular Weight : 264.10 g/mol
  • CAS Number : 1807685-51-3
  • Purity : Typically available at 96% purity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly valuable in the design of inhibitors for various enzymes, including proteases and kinases.

Biological Applications

  • Anticancer Activity :
    • Several studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of serine proteases and other enzymes involved in disease pathways. Its effectiveness is often compared to other boronic acid derivatives, highlighting its potential as a therapeutic agent.
  • Synthesis of Bioactive Molecules :
    • This compound serves as an important intermediate in the synthesis of more complex bioactive molecules, including pharmaceuticals targeting neurological disorders and metabolic diseases.

Case Study 1: Anticancer Efficacy

In a study published by Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the acetyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis published in Bioorganic & Medicinal Chemistry Letters examined the enzyme inhibition profile of this compound against various serine proteases. The study found that this compound exhibited competitive inhibition with Ki values comparable to established inhibitors, indicating its potential for therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈BFO₃
Molecular Weight264.10 g/mol
CAS Number1807685-51-3
Purity96%
Anticancer Activity (IC50)Varies (e.g., 10 µM in MCF7)
Enzyme Inhibition Ki~5 µM for serine protease

Q & A

Basic: What are the standard synthetic protocols for preparing 4-acetyl-2-fluorobenzeneboronic acid pinacol ester?

Answer:
The synthesis typically involves decarboxylative borylation of carboxylic acid derivatives. A metal-free approach uses visible-light irradiation to convert N-hydroxyphthalimide esters of carboxylic acids into pinacol boronic esters via a radical chain mechanism. For example, diboron reagents (e.g., bis(catecholato)diboron) react under light in amide solvents, avoiding catalysts . Alternatively, Ir-catalyzed borylation of arenes followed by oxidative cleavage or displacement with KHF₂ generates aryl trifluoroborates or boronic acids, which can be esterified with pinacol .

Advanced: How does the fluorinated acetyl substituent influence chemoselectivity in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine and acetyl groups reduce electron density at the boron center, enhancing oxidative addition kinetics in Pd-catalyzed Suzuki-Miyaura couplings. This effect promotes coupling with electron-rich aryl halides while suppressing protodeboronation. Controlled speciation via pH or solvent polarity can further modulate reactivity—e.g., polar aprotic solvents stabilize boronate intermediates, improving yields with sterically hindered partners .

Basic: What analytical methods are critical for characterizing boronic ester intermediates?

Answer:

  • ¹¹B NMR : Distinguishes boronic esters (δ ~25–30 ppm) from free acids (δ ~5–10 ppm) .
  • UV-Vis Spectroscopy : Monitors reaction kinetics (e.g., H₂O₂-induced deboronation via absorbance shifts at 405 nm) .
  • X-ray Crystallography : Confirms steric effects of the pinacol ester on molecular geometry .

Advanced: How can stereochemical outcomes in allylboration reactions be controlled using this compound?

Answer:
The α-substituted allyl pinacol boronic ester can generate borinic esters via treatment with nBuLi and TFAA. This intermediate undergoes allylboration with aldehydes, achieving >90% E-selectivity due to steric steering from the acetyl-fluorine substituent. Monitoring via ¹¹B NMR reveals transient borinic ester formation (δ ~10–15 ppm), which dictates stereochemistry .

Basic: What are the stability considerations for handling this compound under oxidative conditions?

Answer:
The pinacol ester stabilizes boron against hydrolysis, but prolonged exposure to H₂O₂ or high pH (>8) induces oxidative cleavage. Kinetic studies (UV-Vis, pH 7.27) show a pseudo-first-order rate constant (k ≈ 0.03 min⁻¹) for H₂O₂-mediated decomposition, requiring inert storage (dry, 2–8°C) .

Advanced: How do radical intermediates impact reaction pathways in photochemical borylation?

Answer:
In photoinduced decarboxylative borylation , a radical chain mechanism is initiated by light-generated boryl radicals. The acetyl-fluorine group stabilizes transient carbon-centered radicals via resonance, accelerating boron transfer. EPR or radical trapping experiments (e.g., TEMPO) confirm radical intermediates, with chain propagation efficiency dependent on solvent polarity .

Basic: What are the primary applications of this compound in polymer science?

Answer:
It serves as a monomer in boronic acid-functionalized polymers synthesized via RAFT polymerization. Post-polymerization deprotection (e.g., mild acid hydrolysis) yields water-soluble boronic acid copolymers for ROS-sensitive materials or micelle formation .

Advanced: How can contradictory data on reaction yields from different catalytic systems be reconciled?

Answer:
Discrepancies arise from substrate-dependent catalyst poisoning (e.g., Pd deactivation by fluorine) or competing protodeboronation. Systematic studies varying ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) reveal optimal conditions. For example, CsF mitigates fluoride-induced side reactions in fluorinated systems .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Storage : Dry, inert atmosphere (argon), 2–8°C to prevent ester hydrolysis.
  • Waste : Dispose via licensed facilities for halogenated/organoboron waste .

Advanced: How does the electronic nature of the substituent affect protodeboronation rates?

Answer:
Electron-deficient aryl groups (e.g., acetyl-fluoro) accelerate protodeboronation via destabilization of the boronate intermediate. Kinetic isotope effect (KIE) studies and DFT calculations show a concerted mechanism where electron withdrawal lowers the transition state energy. Additives like pinacol or glycerol slow degradation by stabilizing tetrahedral boronate species .

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